

A Technical Guide to Boc-4-Amino-D-phenylalanine: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-4-Amino-D-phenylalanine*

Cat. No.: *B558464*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Boc-4-Amino-D-phenylalanine**, a non-natural amino acid derivative crucial for peptide synthesis and pharmaceutical research. This document outlines its chemical properties, provides a detailed protocol for its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS), and illustrates the synthetic workflow.

Core Properties of Boc-4-Amino-D-phenylalanine

Boc-4-Amino-D-phenylalanine is a derivative of the D-enantiomer of phenylalanine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and an amino group is substituted at the para-position of the phenyl ring. This unique structure makes it a valuable building block in the synthesis of novel peptides and peptidomimetics.^[1] The Boc protecting group offers stability and facilitates controlled, stepwise peptide chain elongation.^[1]

Quantitative Data

Property	Value	Reference
CAS Number	164332-89-2	[1]
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₄	[1] [2]
Molecular Weight	280.32 g/mol	[2]
Appearance	White to off-white powder	[1]
Purity	≥ 98% (HPLC)	[1]
Melting Point	125-130 °C	[1]

Incorporation of Boc-4-Amino-D-phenylalanine via Boc-SPPS

The primary application of **Boc-4-Amino-D-phenylalanine** is in Solid-Phase Peptide Synthesis (SPPS).^[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method for SPPS, involving the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.^[3] The temporary N^α-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while more permanent side-chain protecting groups are cleaved at the end of the synthesis with a stronger acid like hydrofluoric acid (HF).^{[3][4]}

Experimental Protocol: Manual Boc-SPPS

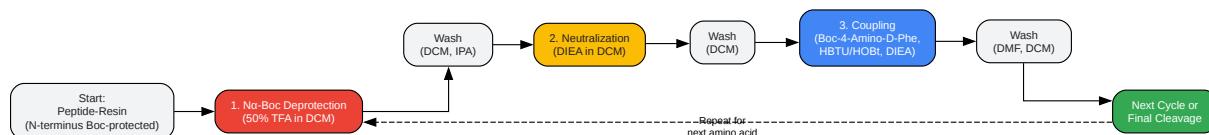
This protocol details the manual solid-phase synthesis for incorporating a single **Boc-4-Amino-D-phenylalanine** residue into a peptide chain.

Materials:

- Appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide)^[3]
- Boc-4-Amino-D-phenylalanine**
- Other required Boc-protected amino acids
- Dichloromethane (DCM)

- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU/HOBt or DCC)
- Washing solvents (e.g., DCM, Isopropanol (IPA))
- Cleavage cocktail (e.g., HF with scavengers like anisole)[4]
- Cold diethyl ether

Procedure:


- Resin Swelling:
 - Place the desired amount of resin in a reaction vessel.
 - Add DCM to swell the resin for at least 30-60 minutes with gentle agitation.[3]
 - Drain the solvent.
- First Amino Acid Coupling (if starting the synthesis):
 - Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type (e.g., cesium salt method for Merrifield resin).[4]
- $\text{N}\alpha\text{-Boc Deprotection:}$
 - Wash the resin-bound peptide with DCM.
 - Add a solution of 50% TFA in DCM to the resin.[3][4]
 - Agitate for a 5-minute pre-wash, then drain.[4]
 - Add fresh 50% TFA/DCM and agitate for an additional 20-25 minutes for complete deprotection.[3][4]

- Drain the TFA solution.
- Wash the resin thoroughly with DCM (2x) and IPA (2x) to remove residual acid.[\[3\]](#)
- Neutralization:
 - Wash the resin with DCM.
 - Add a solution of 5-10% DIEA in DCM to the resin.
 - Agitate for 5-10 minutes to neutralize the N-terminal ammonium salt.
 - Drain the neutralization solution.
 - Wash the resin with DCM (3x).
- Coupling of **Boc-4-Amino-D-phenylalanine**:
 - In a separate vial, dissolve 2-4 equivalents of **Boc-4-Amino-D-phenylalanine** and a suitable coupling agent (e.g., HBTU/HOBt) in DMF.
 - Add this solution to the neutralized peptide-resin.
 - Add 4-6 equivalents of DIEA to initiate the coupling reaction.[\[3\]](#)
 - Agitate the mixture at room temperature for 1-2 hours.
 - Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates a complete reaction.
 - Drain the coupling solution and wash the resin with DMF and DCM.
- Chain Elongation:
 - Repeat steps 3-5 for each subsequent amino acid to be added to the peptide sequence.
- Final Cleavage and Deprotection:
 - Once the peptide synthesis is complete, dry the peptide-resin under vacuum.

- Treat the dried resin with a strong acid cleavage cocktail, such as liquid HF with anisole as a scavenger, to cleave the peptide from the resin and remove any side-chain protecting groups.^[4] This step should be performed in a specialized apparatus by trained personnel.
- After the reaction, the strong acid is carefully evaporated.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
 - Collect the peptide precipitate by centrifugation or filtration.
 - Wash the peptide pellet several times with cold diethyl ether.
 - Dry the crude peptide under vacuum.
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The following diagram illustrates the cyclical process of incorporating a Boc-protected amino acid, such as **Boc-4-Amino-D-phenylalanine**, during solid-phase peptide synthesis.

[Click to download full resolution via product page](#)

Caption: General workflow for a single cycle of Boc solid-phase peptide synthesis.

This guide provides foundational knowledge for the effective use of **Boc-4-Amino-D-phenylalanine** in research and development. The unique properties of this compound offer

significant potential for creating novel peptide-based therapeutics and tools for chemical biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. aapep.bocsci.com [aapep.bocsci.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- To cite this document: BenchChem. [A Technical Guide to Boc-4-Amino-D-phenylalanine: Properties, Synthesis, and Application]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558464#boc-4-amino-d-phenylalanine-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com